molecular formula C13H24O B14511071 12-Tridecen-3-one CAS No. 63618-42-8

12-Tridecen-3-one

Cat. No.: B14511071
CAS No.: 63618-42-8
M. Wt: 196.33 g/mol
InChI Key: JUUHOWRUIWHFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Tridecen-3-one is an organic compound with the molecular formula C13H24O It is a ketone with a long carbon chain and a double bond, making it a member of the alkenones

Preparation Methods

Synthetic Routes and Reaction Conditions

12-Tridecen-3-one can be synthesized through several methods. One common approach involves the oxidation of 12-Tridecen-3-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions to prevent over-oxidation.

Industrial Production Methods

In industrial settings, this compound can be produced via catalytic dehydrogenation of 12-Tridecen-3-ol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

12-Tridecen-3-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to 12-Tridecen-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 12-Tridecen-3-ol.

    Substitution: Various substituted alkenones depending on the nucleophile used.

Scientific Research Applications

12-Tridecen-3-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying the behavior of alkenones in biological systems.

    Medicine: Research is ongoing to explore its potential as a bioactive compound with therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 12-Tridecen-3-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the double bond in the carbon chain can participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    12-Tridecen-2-one: Another alkenone with a similar structure but differing in the position of the carbonyl group.

    1-Dodecano: A saturated ketone with a shorter carbon chain.

    2-Tridecen-1-ol: An alcohol with a similar carbon chain length but differing in functional groups.

Uniqueness

12-Tridecen-3-one is unique due to its specific position of the carbonyl group and the presence of a double bond. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

63618-42-8

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

tridec-12-en-3-one

InChI

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h3H,1,4-12H2,2H3

InChI Key

JUUHOWRUIWHFQT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCCCCCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.